ACETIC ACID 5-FLUOROPENTYL ESTER
Overview
Description
ACETIC ACID 5-FLUOROPENTYL ESTER, also known as 5-fluoropentyl acetate, is an organic compound with the molecular formula C7H13FO2. It is an ester derived from acetic acid and 5-fluoropentanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
ACETIC ACID 5-FLUOROPENTYL ESTER can be synthesized through the esterification reaction between acetic acid and 5-fluoropentanol. The reaction typically involves heating the reactants in the presence of a mineral acid catalyst, such as concentrated sulfuric acid. The general reaction is as follows:
CH3COOH+FCH2CH2CH2CH2OH→CH3COOCH2CH2CH2CH2F+H2O
This reaction is reversible and requires careful control of reaction conditions to achieve a high yield of the ester .
Industrial Production Methods
In an industrial setting, the production of acetic acid, 5-fluoropentyl ester may involve continuous processes using reactors such as plug-flow or continuous stirred tank reactors. These methods allow for better control of reaction parameters and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
ACETIC ACID 5-FLUOROPENTYL ESTER undergoes various chemical reactions, including:
Substitution: The fluorine atom in the ester can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Acetic acid and 5-fluoropentanol.
Reduction: 5-fluoropentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ACETIC ACID 5-FLUOROPENTYL ESTER has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid, 5-fluoropentyl ester involves its interaction with biological molecules and enzymes. The ester can undergo hydrolysis to release acetic acid and 5-fluoropentanol, which may interact with cellular components and affect metabolic pathways. The fluorine atom in the compound can also influence its reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, pentyl ester: Similar structure but lacks the fluorine atom.
Acetic acid, 4-fluorobutyl ester: Similar structure with a shorter carbon chain.
Acetic acid, 6-fluorohexyl ester: Similar structure with a longer carbon chain
Uniqueness
ACETIC ACID 5-FLUOROPENTYL ESTER is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, reactivity, and interactions with biological molecules, making it distinct from other similar esters .
Properties
IUPAC Name |
5-fluoropentyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO2/c1-7(9)10-6-4-2-3-5-8/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQREYPFHSTYFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187030 | |
Record name | Acetic acid, 5-fluoropentyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334-29-2 | |
Record name | Acetic acid, 5-fluoropentyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 5-fluoropentyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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